molecular formula C4Cl6<br>CCl2=CClCCl=CCl2<br>C4Cl6 B139673 Hexachloro-1,3-butadiene CAS No. 87-68-3

Hexachloro-1,3-butadiene

Cat. No.: B139673
CAS No.: 87-68-3
M. Wt: 260.8 g/mol
InChI Key: RWNKSTSCBHKHTB-UHFFFAOYSA-N
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Description

Hexachloro-1,3-butadiene is a synthetic halogenated aliphatic compound that contains chlorinated hydrocarbons. It is commonly generated as a secondary product in the production process of chlorinated aliphatic compounds. This compound is known for its environmental persistence, bioaccumulation potential, and significant detrimental effects on aquatic and terrestrial organisms . It has been classified as a potential human carcinogen and is listed under the Stockholm Convention as a persistent organic pollutant .

Mechanism of Action

Hexachlorobutadiene (HCBD) is a chlorinated aliphatic diene that is primarily produced as an unintentional by-product in the manufacture of chlorinated solvents . It has been used as an ingredient in transformer, hydraulic and heat-transfer liquids, and as an intermediate in the production of various chemicals .

Target of Action

The primary target organ for HCBD in all species is the kidney . After several metabolization steps, HCBD is transformed into highly toxic intermediates that may cause toxic effects .

Mode of Action

The nephrotoxicity, mutagenicity, and carcinogenicity of hexachlorobutadiene are dependent on the biosynthesis of the toxic sulfur conjugate GPB . This conjugate is mainly synthesized in the liver and further metabolized .

Pharmacokinetics

HCBD is easily absorbed and metabolized via conjugation with glutathione . This conjugate can be further metabolized to a nephrotoxic derivative . .

Result of Action

HCBD poses reproductive, genetic, and potentially carcinogenic toxicity to organisms, threatening human health and the ecosystem . It can damage the kidneys and liver and may cause kidney tumors .

Action Environment

HCBD is a persistent organic pollutant listed in Annex A and C of the Stockholm Convention . It is frequently detected in environmental media, generally at µg L−1 and µg kg−1 in water and soil (or organism) samples, respectively . Most exposure to HCBD comes from breathing it in workplace air . People living near hazardous waste sites may be exposed to it by breathing air or by drinking contaminated water .

Biochemical Analysis

Biochemical Properties

Hexachlorobutadiene plays a significant role in biochemical reactions, particularly through its interactions with various enzymes and proteins. One of the primary interactions is with glutathione, a critical antioxidant in cells. Hexachlorobutadiene undergoes conjugation with glutathione in the liver, forming cysteine conjugates . These conjugates can be further metabolized by enzymes such as β-lyase, leading to the formation of reactive intermediates that can cause cellular damage .

Cellular Effects

Hexachlorobutadiene has been shown to affect various types of cells and cellular processes. It primarily targets the kidneys, where it can cause significant damage. Studies have indicated that hexachlorobutadiene exposure leads to the depletion of glutathione in renal cells, resulting in oxidative stress and cellular injury . Additionally, hexachlorobutadiene can influence cell signaling pathways and gene expression, leading to altered cellular metabolism and function .

Molecular Mechanism

The molecular mechanism of hexachlorobutadiene involves its binding interactions with biomolecules and enzyme inhibition. Hexachlorobutadiene forms conjugates with glutathione, which are then metabolized to reactive intermediates by β-lyase . These intermediates can bind to cellular macromolecules, causing enzyme inhibition and oxidative damage. This process can lead to changes in gene expression and cellular dysfunction .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of hexachlorobutadiene have been observed to change over time. The compound is relatively stable, but it can undergo degradation through biodegradation, photodegradation, and physicochemical processes . Long-term exposure to hexachlorobutadiene in in vitro and in vivo studies has shown persistent cellular damage, particularly in the kidneys .

Dosage Effects in Animal Models

The effects of hexachlorobutadiene vary with different dosages in animal models. At low doses, hexachlorobutadiene can cause mild renal toxicity, while higher doses result in severe kidney damage and even carcinogenic effects . Threshold effects have been observed, with significant toxicity occurring at doses above a certain level .

Metabolic Pathways

Hexachlorobutadiene is primarily metabolized through conjugation with glutathione in the liver . The resulting cysteine conjugates are further metabolized by β-lyase to form reactive intermediates. These intermediates can cause nephrotoxicity and other cellular damage . The metabolic pathways of hexachlorobutadiene also involve its excretion through urine and feces .

Transport and Distribution

Hexachlorobutadiene is transported and distributed within cells and tissues through its interactions with transporters and binding proteins . It is primarily localized in the kidneys, liver, and fat tissues, where it accumulates and exerts its toxic effects . The compound’s lipophilicity facilitates its distribution in lipid-rich tissues .

Subcellular Localization

Hexachlorobutadiene is primarily localized in the mitochondria and endoplasmic reticulum within cells . Its localization in these organelles is associated with its ability to cause oxidative stress and disrupt cellular functions. The compound’s interactions with cellular membranes and proteins play a crucial role in its subcellular localization and activity .

Comparison with Similar Compounds

Hexachloro-1,3-butadiene is similar to other chlorinated hydrocarbons, such as pentachlorobenzene and hexachlorobenzene . These compounds share similar properties, including environmental persistence, bioaccumulation potential, and toxicity. hexachlorobutadiene is unique in its specific applications and the types of reactions it undergoes. Its formation as a by-product during the manufacture of chlorinated hydrocarbons also distinguishes it from other similar compounds .

Similar Compounds

  • Pentachlorobenzene
  • Hexachlorobenzene
  • Trichloroethylene
  • Tetrachloroethylene

Properties

IUPAC Name

1,1,2,3,4,4-hexachlorobuta-1,3-diene
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InChI

InChI=1S/C4Cl6/c5-1(3(7)8)2(6)4(9)10
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InChI Key

RWNKSTSCBHKHTB-UHFFFAOYSA-N
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Canonical SMILES

C(=C(Cl)Cl)(C(=C(Cl)Cl)Cl)Cl
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Molecular Formula

C4Cl6, Array
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Related CAS

25668-23-9
Record name 1,3-Butadiene, 1,1,2,3,4,4-hexachloro-, homopolymer
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DSSTOX Substance ID

DTXSID7020683
Record name Hexachloro-1,3-butadiene
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Molecular Weight

260.8 g/mol
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Physical Description

Hexachlorobutadiene appears as a colorless liquid with a mild odor. Insoluble in water and denser than water. Nonflammable. May be toxic by ingestion or inhalation. Used as a solvent and heat transfer fluid., Clear, colorless liquid with a mild, turpentine-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear, colorless liquid with a mild, turpentine-like odor.
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Boiling Point

419 °F at 760 mmHg (NTP, 1992), 215 °C @ 760 mm Hg, 212 °C, 419 °F
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Flash Point

90 °C
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Solubility

less than 0.1 mg/mL at 72 °F (NTP, 1992), Sol in alc, ether, In water, 3.20 mg/l @ 25 °C, Solubility in water: none, Insoluble
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Density

1.675 at 59.9 °F (USCG, 1999) - Denser than water; will sink, 1.556 @ 25 °C, Relative density (water = 1): 1.68, 1.675, 1.55
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Vapor Density

8.99 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 8.99 (AIR= 1), Relative vapor density (air = 1): 9.0, 8.99
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Vapor Pressure

0.15 mmHg at 68 °F ; approximately 0.3 mmHg at 77 °F (NTP, 1992), 0.2 [mmHg], 0.22 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 20, 0.2 mmHg
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Color/Form

Clear, colorless liquid

CAS No.

87-68-3
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Melting Point

-6 °F (NTP, 1992), -21 °C, -18 °C, -6 °F
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Synthesis routes and methods I

Procedure details

Tetrachlorocyclobutenone, required as a starting material, is obtained with high yields and conversions by a not yet published process from hexachlorocyclobutene and a mixture of sulphuric acid and sulphur trioxide at elevated temperatures, e.g., by reaction of 1 mol hexachlorocyclobutene with approximately 1 mol each of sulphuric acid and sulphur trioxide at a temperature of 80° C. within 5 hours. Hexachlorocyclobutene can be obtained from hexachloro-1,3-butadiene in yields of near 100% of theory (DE-OS No. 26 18 557), corresponding to U.S. Pat. No. 4,115,460), for example by rectifying commercial hexachlorobutadiene at a pressure of from 2 to 100 mm Hg with a reflux ratio of from 300:1 to 600:1, subjecting hexachlorobutadiene remaining in the bottoms to a heat treatment at from 150° to 200° C. and then returning it to the rectifying column together with fresh commercial hexachlorobutadiene while withdrawing the product rich in hexachlorocyclobutene over the top. A suitable starting material is not only pure tetrachlorocyclobutenone but also crude tetrachlorocyclobutenone which may, for example, contain hexachlorobutadiene and hexachlorocyclobutene originating from its process of manufacture.
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Synthesis routes and methods II

Procedure details

The present invention is directed to a process for the preparation of of Z-1,1,1,4,4,4-hexafluoro-2-butene from 2,3-dichloro-1,3-butadiene. The process of the present invention includes the sequential steps initiating with initiating the reaction of chlorine with 2,3-dichloro-1,3-butadiene to obtain 1,2,2,3,3,4 hexachlorobutane followed by contacting the 1,2,2,3,3,4 hexachlorobutane with tetrabutyl ammonium chloride in a basic aqueous solution to produce 1,2,3,4-tetrachlorobuta-1,3-diene. Chlorine is added to the 1,2,3,4-tetrachlorobuta-1,3-diene to obtain 1,1,2,2,3,3,4,4 octachlorabutane followed by contacting the 1,1,2,2,3,3,4,4 octachlorobutane with tetrabutyl ammonium chloride in a basic aqueous solution to produce 1,1,2,3,4,4-hexachlorobuta-1,3-diene. Hydrogen fluoride is chlorinated and combined with the 1,1,2,3,4,4-hexachlorobuta-1,3-diene to provide E- or Z-1326mxz (1,1,1,4,4,4-hexafluoro-2-chloro-2-butene). Z-1,1,1,4,4,4-hexafluoro-2-chloro-2-butene is reacted with an aqueous solution of an alkali metal hydroxide and an alkali metal halide in the presence of a quaternary alkylammonium salt having alkyl groups of from four to twelve carbon atoms and mixtures thereof, to produce a mixture including hexafluoro-2-butyne. The final step is hydrogenating hexafluoro-2-butyne to 1,1,1,4,4,4 hexafluro-2-butene.
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Synthesis routes and methods III

Procedure details

In a 500 cc flask, 143.4 g of 21.4% strength fuming sulphuric acid (oleum) were poured onto 209.8 of 95.3% pure hexachlorocyclobutene [199.9 g (0.766 mole) of hexachlorocyclobutene; remainder hexachloro-1,3-butadiene], with stirring (molar ratio of hexachlorocyclobutene:sulphuric acid:sulphur trioxide=1:1.5:0.5). The mixture was heated at 80° C. for 5 hours. After cooling, the reaction product was poured slowly into a mixture of ice and sodium chloride, with vigorous stirring, and the organic phase was then separated immediately from the aqueous phase. A mixture of 83.2 g of tetrachlorocyclobutenone, 58.9 g of hexachlorocyclobutene and 8.6 g of hexachloro-1,3-butadiene was obtained. The selectivity of the reaction was thus 75% of theory with a conversion of 71% of theory.
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Synthesis routes and methods IV

Procedure details

In a 1 liter flask, a mixture of 78 g of concentrated sulphuric acid and 78.5 g of phosphorus pentoxide was poured onto 100 g of 96% pure hexachlorocyclobutene [96 g (0.368 mole) of hexachlorocyclobutene; remainder hexachloro-1,3-butadiene], with stirring (molar ratio of hexachlorocyclobutene:sulphuric acid:phosphorus pentoxide=1:2:1). The mixture was heated at 100° C. for 3 hours. After cooling, the reaction mixture was poured onto ice, the organic phase was then separated immediately from the aqueous phase and the latter was extracted three times with petroleum ether. The petroleum ether solution and the organic phase were combined and dried with sodium sulphate, the petroleum ether was distilled under normal pressure and the residue was subjected to fractional distillation under 35 mbars. 43.6 g of tetrachlorocyclobutenone, 14.3 g of hexachlorocyclobutene and 3.6 g of hexachloro-1,3-butadiene were obtained. The selectivity of the reaction was 69.0% of theory with a conversion of 85% of theory.
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78 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hexachloro-1,3-butadiene
Reactant of Route 2
Hexachloro-1,3-butadiene
Reactant of Route 3
Hexachloro-1,3-butadiene

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